molecular formula C11H12O B155874 3-Methyl-4-phenyl-3-buten-2-one CAS No. 1901-26-4

3-Methyl-4-phenyl-3-buten-2-one

Cat. No.: B155874
CAS No.: 1901-26-4
M. Wt: 160.21 g/mol
InChI Key: BQJFBHBDOAIIGS-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-3-buten-2-one, also known as 3-benzylidene-2-butanone or fema 2734, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a berry, camphor, and fruity taste.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-4-phenyl-3-buten-2-one is the enzyme glutathione transferase . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

This compound acts as a substrate for glutathione transferase . It undergoes a reaction with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This interaction results in the modification of the target molecules, potentially altering their function or rendering them more suitable for excretion .

Pharmacokinetics

Given its molecular weight of160.2124 , it is likely that the compound has good bioavailability and can be absorbed and distributed throughout the body. Its metabolism involves the action of glutathione transferase , and the resulting metabolites are likely excreted via the usual routes (kidneys, liver).

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it interacts with. As a substrate for glutathione transferase, it may contribute to the detoxification of various compounds and protect cells from oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with glutathione transferase . Additionally, the presence of other compounds (e.g., competitive inhibitors) could influence its efficacy.

Biochemical Analysis

Biochemical Properties

It has been found to be a substrate for glutathione transferase , an enzyme that plays a crucial role in cellular detoxification.

Molecular Mechanism

It is known to react with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This suggests that it may interact with biomolecules and potentially influence gene expression.

Metabolic Pathways

The metabolic pathways involving 3-Methyl-4-phenyl-3-buten-2-one are not well-characterized. It is known to undergo reductive metabolism in vivo, with the double bond-reduced product, 4-phenyl-2-butanone, detected as the predominant species in blood after administration .

Properties

IUPAC Name

3-methyl-4-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJFBHBDOAIIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062050
Record name 3-Buten-2-one, 3-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1901-26-4
Record name 3-Methyl-4-phenyl-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1901-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 3-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has 3-Methyl-4-phenyl-3-buten-2-one been explored in any biological applications?

A2: Yes, this compound has been investigated as a model substrate for bioreduction reactions. [] Specifically, researchers have explored the use of whole-cell biocatalysts, such as yeast strains, to reduce the compound into chiral alcohols. These optically active alcohols are valuable building blocks for synthesizing chiral drugs and natural products. [] The study found that the stereoselectivity of the bioreduction was influenced by the steric and electronic properties of the substituents on the this compound molecule. []

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